Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)-
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Overview
Description
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- is a complex organic compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the phosphinyl and methylsulfinyl groups. Common synthetic routes include:
Cycloaddition Reactions: Formation of the piperidine and pyrrolidine rings through cycloaddition reactions.
Reductive Amination: Introduction of the amine groups using reductive amination.
Phosphinylation: Addition of the phosphinyl group using phosphinylating agents.
Sulfoxidation: Introduction of the methylsulfinyl group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- undergoes various chemical reactions, including:
Oxidation: Conversion of the methylsulfinyl group to a sulfone.
Reduction: Reduction of the phosphinyl group to a phosphine.
Substitution: Nucleophilic substitution reactions at the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted piperidine or pyrrolidine derivatives.
Scientific Research Applications
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various signaling pathways such as:
NF-κB Pathway: Inhibition of the NF-κB signaling pathway, leading to reduced inflammation and cancer cell proliferation.
PI3K/Akt Pathway: Modulation of the PI3K/Akt pathway, affecting cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler heterocyclic amine with a six-membered ring.
Pyrrolidine: A five-membered ring compound similar to the pyrrolidine ring in the target compound.
Phosphinyl Derivatives: Compounds containing the phosphinyl group.
Uniqueness
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- is unique due to its combination of piperidine, pyrrolidine, and phosphinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
141931-13-7 |
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Molecular Formula |
C10H21N2O2PS |
Molecular Weight |
264.33 g/mol |
IUPAC Name |
1-[[(R)-methylsulfinyl]-pyrrolidin-1-ylphosphoryl]piperidine |
InChI |
InChI=1S/C10H21N2O2PS/c1-16(14)15(13,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-10H2,1H3/t15?,16-/m1/s1 |
InChI Key |
PRAVZMAWLODVDE-OEMAIJDKSA-N |
Isomeric SMILES |
C[S@](=O)P(=O)(N1CCCCC1)N2CCCC2 |
Canonical SMILES |
CS(=O)P(=O)(N1CCCCC1)N2CCCC2 |
Origin of Product |
United States |
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